molecular formula C16H24N2O B13223743 2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide

2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide

Katalognummer: B13223743
Molekulargewicht: 260.37 g/mol
InChI-Schlüssel: JIXLAORMPMONRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide is a chemical compound with the molecular formula C10H20N2O. It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide involves several steps. One common method includes the reaction of 2-methylpropanamide with 4-methylpiperidine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and interactions with pharmaceutical compounds.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methylpiperidin-3-yl)-2-phenylpropanamide
  • 2-methyl-N-(3-piperidinyl)-2-phenylpropanamide
  • N-(4-methylpiperidin-3-yl)-2-phenylacetamide

Uniqueness

2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique combination of functional groups allows it to interact with specific molecular targets, making it valuable for various research applications .

Eigenschaften

Molekularformel

C16H24N2O

Molekulargewicht

260.37 g/mol

IUPAC-Name

2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide

InChI

InChI=1S/C16H24N2O/c1-12-9-10-17-11-14(12)18-15(19)16(2,3)13-7-5-4-6-8-13/h4-8,12,14,17H,9-11H2,1-3H3,(H,18,19)

InChI-Schlüssel

JIXLAORMPMONRW-UHFFFAOYSA-N

Kanonische SMILES

CC1CCNCC1NC(=O)C(C)(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.